2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine, oxane, and methylsulfanyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, base catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The piperazine and oxane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine or oxane rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-(oxan-4-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can be compared with other pyrimidine derivatives that have similar functional groups.
- Compounds such as this compound analogs with different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H30N6OS |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(oxan-4-yl)-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C21H30N6OS/c1-15(2)20-22-7-4-18(24-20)26-8-10-27(11-9-26)19-14-17(23-21(25-19)29-3)16-5-12-28-13-6-16/h4,7,14-16H,5-6,8-13H2,1-3H3 |
InChI Key |
OCLLTRFLFCBGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC |
Origin of Product |
United States |
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